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Ascaphin-1M

Cat. No.: B1578190
Attention: For research use only. Not for human or veterinary use.
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Description

Ascaphin-1M is a synthetic peptide belonging to the ascaphin family, a class of cationic alpha-helical antimicrobial peptides (AMPs) first isolated from the skin secretions of the North American-tailed frog, Ascaphus truei . AMPs like this compound are a critical area of research for developing new therapeutic agents against multidrug-resistant pathogens . These peptides are typically characterized by their amphipathic structure and broad-spectrum activity. The primary mechanism of action for ascaphin peptides is membranotrophic, meaning they target and disrupt microbial cell membranes . As a cationic peptide, this compound is hypothesized to initially interact with the negatively charged components of bacterial membranes through electrostatic interactions. This is followed by insertion into the lipid bilayer, where it can form pores or cause a general detergent-like disruption, leading to cell lysis and death . This mechanism of direct membrane attack is a key research focus because it is thought to make the development of bacterial resistance significantly less likely compared to conventional antibiotics that target specific proteins or pathways . While the specific spectrum of activity for this compound is a subject for ongoing research, related ascaphin peptides have demonstrated efficacy against a range of clinically relevant bacteria . Research into similar peptides also explores their potential to disrupt bacterial biofilms and their synergistic effects when combined with other antibacterial agents, such as bacteriophages . This makes this compound a valuable tool for basic research in microbiology and immunology, as well as for applied studies in novel antibiotic discovery and biocontrol strategies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antimicrobial

sequence

GFRDVLKGAAKEFVKTVAGHIAN

Origin of Product

United States

Isolation and Structural Elucidation of Ascaphin 1m

Methodologies for Peptide Isolation and Purification from Biological Sources

The isolation of ascaphin peptides, including the variant identified as Ascaphin-1M, originates from the skin secretions of the Rocky Mountain tailed frog, Ascaphus montanus. researchgate.netnih.gov The process is a multi-step procedure designed to separate the peptide from a complex mixture of other biologically active molecules.

Initially, skin secretions are collected from the frogs. A common and effective method for this is through mild electrical stimulation or administration of norepinephrine, which induces the release of granular gland contents without harming the animal. carlosdavidson.orgulster.ac.uk This raw secretion is then subjected to a series of purification steps.

The primary technique for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). carlosdavidson.org In this process, the crude skin secretion is passed through a column packed with a nonpolar stationary phase. A gradient of increasing organic solvent concentration is then used to elute the bound molecules. Peptides like this compound are separated based on their hydrophobicity, with different peptides eluting at characteristic retention times. This allows for the collection of distinct fractions, each enriched with a specific peptide. The purity of these fractions is continuously monitored, often by analyzing the absorbance of ultraviolet light, to ensure the isolation of a homogenous peptide sample for subsequent structural analysis. carlosdavidson.orgnih.gov

Table 1: Overview of Isolation and Purification Steps for Ascaphin Peptides

Step Technique Purpose
1. Collection Norepinephrine stimulation To induce the release of skin secretions from the frog's granular glands. carlosdavidson.org
2. Initial Separation Centrifugation To remove cellular debris and larger particulates from the raw secretion.
3. Purification Reverse-Phase HPLC To separate individual peptides from the complex mixture based on their hydrophobicity. carlosdavidson.org

| 4. Purity Analysis | UV Spectroscopy | To monitor the elution of peptides and assess the purity of the collected fractions. |

Advanced Spectroscopic and Peptidomic Approaches in Structural Characterization

Following purification, the precise molecular structure of the isolated peptide is determined. The characterization of this compound was accomplished through a peptidomic approach, which is a specialized field within proteomics focused on the comprehensive analysis of all peptides in a biological sample. nih.gov

Mass spectrometry (MS) is a cornerstone of this process. taylorandfrancis.comrfi.ac.uk For the ascaphin family, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry were employed to accurately determine the molecular mass of the purified peptides. carlosdavidson.org This provides the first piece of structural information and can hint at the amino acid composition.

To determine the exact sequence of amino acids, automated Edman degradation is utilized. carlosdavidson.org This classical method sequentially removes one amino acid at a time from the N-terminus of the peptide, which is then identified. By repeating this cycle, the entire primary structure (the amino acid sequence) of the peptide is unveiled.

The structural characterization of this compound specifically revealed an amino acid substitution when compared to its ortholog, Ascaphin-1 (B1578191), which is found in the coastal tailed frog, Ascaphus truei. nih.gov This substitution, an alanine (B10760859) at position 12 in Ascaphin-1 being replaced by a glutamic acid in the A. montanus ortholog, is the defining feature of what can be termed this compound. nih.gov The primary structure of Ascaphin-1 from A. truei was confirmed to be GFRDVLKGAAKAFVKTVAGHIAN-NH2. carlosdavidson.orgulster.ac.uknih.gov The substitution in the A. montanus ortholog therefore gives this compound its unique primary structure.

Table 2: Techniques for the Structural Elucidation of this compound

Technique Application Finding
Peptidomics Comprehensive analysis of peptides in skin secretions. Identification of multiple ascaphin variants, including the ortholog of Ascaphin-1 in A. montanus. nih.gov
Mass Spectrometry (e.g., MALDI-TOF) Determination of the precise molecular weight of the purified peptide. carlosdavidson.orgnih.gov Provided the molecular mass, confirming the presence of a distinct peptide.
Automated Edman Degradation Sequential determination of the amino acid sequence from the N-terminus. carlosdavidson.org Revealed the primary structure and confirmed the Ala(12)→Glu substitution compared to Ascaphin-1. nih.gov

| Comparative Analysis | Comparison of peptide structures between A. truei and A. montanus. | Established the distinct identity of this compound as an ortholog of Ascaphin-1. nih.gov |

Biosynthetic Pathways and Genetic Basis of Ascaphin Production

Gene Encoding and Post-Translational Modifications in Ascaphin Biosynthesis

Like many antimicrobial peptides (AMPs) found in amphibians, ascaphins are synthesized as larger precursor proteins. uvic.ca These precursors are encoded by specific genes and typically have a multi-domain structure. uvic.caijbs.com This structure generally consists of an N-terminal signal peptide, an acidic proregion that keeps the peptide inactive, and the C-terminal domain that constitutes the sequence of the mature, functional peptide. uvic.caijbs.com The signal peptide guides the precursor for secretion, after which it is cleaved. ijbs.com

A key step in the biosynthesis of some ascaphins is post-translational modification (PTM), which refers to the covalent alteration of amino acids after the protein has been translated from mRNA and released from the ribosome. biorxiv.org These modifications are crucial for the structure and function of the final peptide. researchgate.net In the ascaphin family, a notable PTM is C-terminal α-amidation. embopress.orgembopress.org This modification, where the C-terminal carboxylic acid group is converted to an amide, is observed in ascaphin-1 (B1578191) and ascaphin-8 (B1578179), which are produced by the coastal tailed frog, Ascaphus truei. embopress.orgembopress.org This amidation is believed to be important for the biological activity of the peptides. biorxiv.org While Ascaphin-1M is the ortholog to ascaphin-1, specific studies confirming the C-terminal amidation of this compound itself are not detailed in the available research, though the structural similarity to its amidated ortholog suggests a similar processing pathway.

Insights into the Evolution of Ascaphin Gene Families and Orthologs

The existence of a family of structurally similar ascaphin peptides suggests that they arose from multiple duplications of an ancestral gene. aai.org This process of gene duplication, followed by mutation and divergence, is a common mechanism for the evolution of new gene functions and is thought to have given rise to the diversity seen in the ascaphin family. aai.org Genes that arise from a duplication event are known as paralogs, while genes in different species that evolved from a common ancestral gene due to a speciation event are called orthologs. jneurosci.organnualreviews.org

The ascaphins found in the coastal tailed frog (Ascaphus truei) and the Rocky Mountain tailed frog (Ascaphus montanus) are considered orthologs. nih.govoup.com Peptidomic analysis of skin secretions from these two distinct populations revealed consistent amino acid substitutions between their respective ascaphin peptides. oup.com This molecular evidence strongly supports the classification of the two populations as separate species, with their divergence estimated to have occurred in the late Miocene. oup.com

For instance, this compound, found in A. montanus, is the ortholog of ascaphin-1 from A. truei. oup.com The key difference between them is a single amino acid substitution: the alanine (B10760859) at position 12 in ascaphin-1 is replaced by a glutamic acid in this compound. oup.com Similar substitutions are observed across other orthologous pairs in the ascaphin family. oup.com

Interactive Table: Amino Acid Substitutions in Ascaphin Orthologs from A. truei and A. montanus

Ascaphin PeptideAmino Acid in A. truei (Coastal)Amino Acid in A. montanus (Inland)Position of Substitution
Ascaphin-1Alanine (Ala)Glutamic Acid (Glu)12
Ascaphin-3Aspartic Acid (Asp)Glutamic Acid (Glu)4
Ascaphin-4Alanine (Ala)Serine (Ser)19
Ascaphin-5Lysine (B10760008) (Lys)Threonine (Thr)12
Ascaphin-7Glycine (B1666218) (Gly) & Serine (Ser)Serine (Ser) & Asparagine (Asn)8 & 20
Data sourced from Conlon et al., 2007. oup.com

Elucidation of Enzymatic Systems Involved in this compound Maturation

The maturation of this compound from its gene-encoded precursor involves a cascade of enzymatic reactions. uvic.ca The first step is the proteolytic cleavage of the precursor protein to liberate the mature peptide. uvic.camdpi.com This is carried out by enzymes known as propeptide or proprotein convertases, which recognize specific cleavage sites—often pairs of basic amino acid residues like Lysine-Arginine (-KR-)—located between the acidic proregion and the mature peptide sequence. mdpi.complos.org

Following cleavage, further post-translational modifications can occur. For C-terminally amidated peptides like ascaphin-1 (the ortholog of this compound), this modification is a two-step enzymatic process. embopress.orgoup.com The reaction is catalyzed by a bifunctional enzyme called peptidylglycine α-amidating monooxygenase (PAM). jneurosci.orgoup.com

First, the peptidylglycine α-hydroxylating monooxygenase (PHM) domain of the enzyme hydroxylates the α-carbon of the C-terminal glycine residue, which is required as the amide donor. embopress.orgnih.gov

Second, the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of the enzyme cleaves the bond between the α-carbon and nitrogen of the hydroxyglycine intermediate, releasing the amidated peptide and glyoxylate. oup.com

While these enzymatic systems are well-characterized for many amphibian peptides, the specific convertases and the definitive action of PAM on this compound itself have been inferred from the general principles of amphibian peptide biosynthesis and the structure of its orthologs rather than direct enzymatic studies on the A. montanus system. uvic.caoup.commdpi.com

Molecular Mechanisms of Ascaphin 1m Biological Activity

Interactions with Microbial Cellular Membranes and Lytic Mechanisms

The primary mode of action for Ascaphin-1M, like other ascaphins, involves a direct interaction with the microbial cell membrane, leading to its disruption and subsequent cell lysis. carlosdavidson.orgnih.gov This process is governed by the peptide's specific structural and chemical characteristics. This compound is a cationic, amphipathic peptide that has a propensity to form an α-helical structure, particularly within the hydrophobic environment of a cell membrane. imrpress.comresearchgate.net

The initial step in its mechanism is the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial membranes. unl.eduopenaccessjournals.com Bacterial cell membranes are rich in anionic molecules such as phosphatidylglycerol and lipopolysaccharides (in Gram-negative bacteria), which creates a net negative charge that facilitates the binding of cationic peptides like this compound. unl.edunih.gov In contrast, the outer membranes of mammalian cells are typically zwitterionic (electrically neutral), which contributes to the peptide's selectivity for microbial targets. nih.gov

Once bound to the membrane surface, the peptide's amphipathic nature drives its insertion into the lipid bilayer. imrpress.com The peptide then aggregates and forms transmembrane pores or channels. nih.govresearchgate.net While the precise architecture of these pores has not been definitively established for this compound, common models for other α-helical AMPs include the "barrel-stave" and "toroidal pore" mechanisms. nih.gov In both models, the assembled peptides create a hydrophilic channel through the hydrophobic membrane, leading to the leakage of essential ions and metabolites, disruption of the electrochemical gradient, and ultimately, cell death. imrpress.comcarlosdavidson.org The process is considered a relatively non-specific, lytic mechanism of action. carlosdavidson.org

The specific amino acid sequence of this compound, which includes a substitution of alanine (B10760859) to glutamic acid (Ala12 →Glu) compared to its ortholog from Ascaphus truei, is expected to decrease its net positive charge. unl.edu This change is predicted to weaken the initial interaction with the bacterial membrane and potentially reduce its antimicrobial potency compared to its counterpart. unl.edu

PropertyDescriptionReference
Structure Cationic, amphipathic α-helical peptide imrpress.comresearchgate.net
Initial Interaction Electrostatic attraction to negatively charged microbial membranes unl.eduopenaccessjournals.com
Lytic Mechanism Pore/channel formation leading to membrane permeabilization and cell lysis carlosdavidson.orgnih.govresearchgate.net
Primary Target Bacterial cytoplasmic membrane unl.edu

Exploration of Specific Molecular Targets and Intracellular Signaling Pathways

The predominant mechanism of action for this compound and related peptides is the physical disruption of the cell membrane. carlosdavidson.orgnih.gov The literature focuses heavily on this membranotropic activity as the primary source of its antimicrobial effects.

However, it is recognized that for some antimicrobial peptides, membrane permeabilization is not the sole mechanism of cell killing. imrpress.comopenaccessjournals.com After crossing a compromised membrane, or in some cases through non-lytic translocation, certain AMPs can interact with intracellular components. imrpress.comopenaccessjournals.comnih.gov Potential intracellular activities can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity, as well as the induction of reactive oxygen species (ROS). chemrxiv.org While these intracellular actions have been documented for other classes of AMPs, specific intracellular targets or signaling pathways that are directly modulated by this compound have not been identified in the available scientific literature. The current consensus points towards membrane lysis as its principal bactericidal pathway. carlosdavidson.orgresearchgate.net

Comparative Analysis of this compound Mechanisms with Other Amphibian Host Defense Peptides

The host defense system of amphibians is characterized by a remarkable diversity of antimicrobial peptides. imrpress.comcarlosdavidson.org While this compound shares the general lytic mechanism of many other frog skin peptides, the ascaphin family possesses a unique primary structure. carlosdavidson.orgnih.gov

Most amphibian AMPs, such as magainins (from Xenopus laevis) and dermaseptins (from Phyllomedusinae tree frogs), are also cationic, amphipathic α-helical peptides that act by permeabilizing bacterial membranes. bicnirrh.res.instanford.edu They share the fundamental mechanism of targeting the microbial lipid bilayer. However, the amino acid sequences of the ascaphins, including this compound, show no significant similarity to these or other known families of antimicrobial peptides isolated from frog skin. carlosdavidson.orgnih.gov This structural uniqueness suggests a distinct evolutionary origin.

Interestingly, the ascaphins display a limited degree of sequence identity with pandinin 1 and opistoporin 1, which are cationic, amphipathic α-helical peptides isolated from the venom of African scorpions, not from other amphibians. carlosdavidson.orgnih.gov This finding highlights the convergent evolution of effective antimicrobial peptide structures across different animal classes. In terms of activity, the ascaphins, like opistoporin 1, tend to show greater potency against Gram-negative bacteria. carlosdavidson.org This contrasts with peptides like pandinin 1, which are more active against Gram-positive bacteria. carlosdavidson.org

Peptide FamilyTypical OriginStructural ClassPrimary MechanismStructural Similarity to Ascaphins
Ascaphins Ascaphus frogsCationic, amphipathic α-helixMembrane Lysis (Pore Formation)N/A
Magainins Xenopus frogsCationic, amphipathic α-helixMembrane Lysis (Pore Formation)None
Dermaseptins Phyllomedusinae frogsCationic, amphipathic α-helixMembrane Lysis (Pore Formation)None
Brevinins Rana frogsCationic, amphipathic α-helix with a disulfide bridge ("Rana box")Membrane LysisNone
Pandinin 1 Scorpion VenomCationic, amphipathic α-helixMembrane LysisLimited
Opistoporin 1 Scorpion VenomCationic, amphipathic α-helixMembrane LysisLimited

Pharmacological Activities of Ascaphin 1m in Preclinical Models

Broad-Spectrum Antimicrobial Activities: In Vitro and In Vivo Efficacy (Non-Human)

The ascaphin family of peptides, including Ascaphin-1M, exhibits broad-spectrum antimicrobial activity against a variety of pathogens. imrpress.comresearchgate.net This activity is largely attributed to their ability to interact with and disrupt microbial cell membranes. researchgate.net

This compound and its related peptides have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govimrpress.com Studies on the broader ascaphin family, particularly ascaphin-8 (B1578179), have highlighted their potent activity against clinically relevant pathogens. For instance, ascaphin-8 is effective against Escherichia coli and Staphylococcus aureus. nih.gov It also shows significant activity against extended-spectrum beta-lactamase (ESBL)-producing bacteria, including strains of E. coli and Klebsiella pneumoniae, which are known for their resistance to conventional antibiotics. nih.gov

The antibacterial activity of ascaphins is concentration-dependent. The minimum inhibitory concentration (MIC) is a key measure of this potency. For example, ascaphin-8 has demonstrated MIC values ranging from 1.5 to 6 µM against ESBL-producing E. coli and 12.5 to 25 µM against ESBL-producing K. pneumoniae. nih.gov The activity of these peptides extends to other Gram-negative bacteria such as Citrobacter, Salmonella, Serratia, and Shigella species. nih.gov

In a non-human in vivo model, a related peptide, DASamP1, which was identified through screening for activity against methicillin-resistant Staphylococcus aureus (MRSA), was shown to suppress early biofilm formation in a mouse model of catheter-associated MRSA infection. nih.gov This suggests the potential for ascaphin-related peptides in combating difficult-to-treat biofilm-associated infections.

Table 1: In Vitro Antibacterial Activity of Ascaphin-8 (A related ascaphin peptide)

Bacterial Species Strain Type Minimum Inhibitory Concentration (MIC)
Escherichia coli ESBL-producing 1.5 - 6 µM nih.gov
Klebsiella pneumoniae ESBL-producing 12.5 - 25 µM nih.gov
Proteus mirabilis ESBL-producing 12.5 - 25 µM nih.gov
Citrobacter, Salmonella, Serratia, Shigella spp. ESBL-producing ≤ 25 µM nih.gov
Staphylococcus aureus Not specified Growth inhibitory activity observed nih.gov

The antimicrobial action of the ascaphin family extends to fungi and potentially parasites. Ascaphin peptides have demonstrated activity against the opportunistic yeast Candida albicans. researchgate.net Specifically, ascaphin-8 has been shown to inhibit the growth of C. albicans. core.ac.uk The antifungal mechanism of many peptides involves the disruption of the fungal cell membrane, leading to cell death. mdpi.com Some antifungal peptides can also inhibit biofilm formation, a key virulence factor for pathogens like C. albicans. mdpi.com

While direct studies on the antiparasitic effects of this compound are limited, research on other aquatic host-defense peptides provides a basis for potential activity. For instance, the fish-derived peptide hepcidin (B1576463) has shown antiparasitic activity against the copepod ectoparasite Caligus rogercresseyi, with its mechanism linked to binding with the parasite's chitin (B13524) exoskeleton. mdpi.com This suggests that amphibian peptides like ascaphins, which function in an aquatic environment, might possess similar capabilities.

Immunomodulatory Potential and Cytokine Modulation (Based on Broader Ascaphin Family and Amphibian Peptide Research)

Host-defense peptides from amphibians, including the ascaphin family, are increasingly recognized for their immunomodulatory functions in addition to their direct antimicrobial effects. nih.govjmb.or.kr These peptides can influence the host's immune response, a critical aspect in resolving infections and inflammation. biorxiv.org

Research on various frog skin peptides has shown they can modulate the production of cytokines, which are key signaling molecules in the immune system. nih.gov Some peptides can suppress the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while maintaining the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). biorxiv.orgmdpi.com This selective modulation can help to control excessive inflammation that can be damaging to the host. biorxiv.org For example, an analog of hymenochirin-1B was found to increase the production of the anti-inflammatory cytokine IL-10 without affecting the pro-inflammatory cytokines TNF-α and IL-17. nih.gov This points to the potential for these peptides to play a therapeutic role in attenuating inflammatory responses triggered by bacterial infections. nih.gov

Furthermore, some antimicrobial peptides can act as chemoattractants, recruiting immune cells to the site of infection to aid in pathogen clearance. frontiersin.org The immunomodulatory effects of these peptides are complex and can involve interactions with various immune cells and signaling pathways. jmb.or.krfrontiersin.org

Antitumor Activities: Cellular Mechanisms and Model Systems (Based on Broader Ascaphin Family Research)

Emerging research indicates that antimicrobial peptides from various sources, including amphibians, possess antitumor properties. frontiersin.orgfrontiersin.org The ascaphin family, particularly ascaphin-8, has been investigated for its potential in this area. nih.gov

Ascaphin-8 has demonstrated an inhibitory effect on the growth of human HepG2 liver cancer-derived cells. nih.gov The proposed mechanism for the antitumor activity of many antimicrobial peptides involves their selective interaction with the membranes of cancer cells. frontiersin.orgoncotarget.com Cancer cell membranes often have a higher negative charge compared to normal cells, which facilitates the binding of cationic peptides like ascaphins, leading to membrane disruption and cell death through processes like apoptosis or necrosis. frontiersin.org

To improve the therapeutic potential and reduce the toxicity of natural peptides, synthetic analogs are often developed. Stapled peptides derived from Ascaphin-8 have been designed and synthesized, showing enhanced antitumor activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7), human colon cancer (HCT116), and human glioblastoma (U87) cells. nih.gov These modifications can also improve the stability of the peptides, which is a significant factor for their potential as therapeutic agents. nih.gov The antitumor activity of these stapled peptides was not solely dependent on their helicity, suggesting other factors like hydrophobicity also play a crucial role. nih.gov

Structure Activity Relationship Sar Studies of Ascaphin 1m and Analogues

Identification of Key Amino Acid Residues and Structural Motifs Critical for Biological Activity

The biological potency of Ascaphin-1M and its related peptides is intrinsically linked to their primary amino acid sequence. Specific residues and motifs are critical for their antimicrobial and cytolytic functions. This compound is an ortholog of Ascaphin-1 (B1578191), found in the skin secretions of the frog Ascaphus montanus, and differs from Ascaphin-1 of Ascaphus truei by a single amino acid substitution. researchgate.net

Studies on this compound analogues, particularly the closely related and more potent Ascaphin-8 (B1578179), have provided further insight into key residues. In Ascaphin-8, research has identified the lysine (B10760008) residues at positions 3, 7, 11, and 15 as crucial for maintaining its biological activity. nih.govrsc.org These positively charged lysine residues are distributed along the peptide chain and play a vital role in the electrostatic interactions with target membranes.

Further modifications to Ascaphin-8 have demonstrated the importance of specific residue placement. The activity and selectivity of Ascaphin-8 can be modulated by rearranging the spatial distribution of lysine and aspartic acid residues. insp.mx For instance, substituting phenylalanine with tyrosine has also been shown to alter the peptide's properties, highlighting the role of aromatic residues in its function. insp.mx

PeptideSequenceKey Residues/MotifsSignificance
Ascaphin-1GFRDVLKGAAKA FVKTVAGHIAN-NH2Ala12Contributes to higher cationicity and antimicrobial potency. unl.edu
This compoundGFRDVLKGAAKE FVKTVAGHIAN-NH2Glu12Substitution (Ala12→Glu) decreases net positive charge, expected to reduce antimicrobial activity. unl.edu
Ascaphin-8GFK DLLK GAAK ALVK TVLF-NH2Lys3, Lys7, Lys11, Lys15Positively charged residues critical for electrostatic interaction with microbial membranes and overall biological activity. nih.govrsc.org

Impact of Peptide Conformation and Amphipathicity on Biological Function

The function of this compound and its analogues is not solely dependent on their amino acid sequence but also on their three-dimensional structure, particularly their conformation upon interacting with biological membranes. Like many antimicrobial peptides from frogs, ascaphins are cationic peptides that are largely unstructured in aqueous solutions but adopt a distinct secondary structure in a membrane-mimetic environment. researchgate.netnih.gov

Circular dichroism studies have shown that ascaphins, such as Ascaphin-8, fold into an amphipathic α-helical conformation. researchgate.net This structure is characterized by the spatial segregation of hydrophobic and hydrophilic (particularly cationic) amino acid residues onto opposite faces of the helix. mdpi.com The hydrophobic face interacts with the lipid acyl chains within the core of the cell membrane, while the cationic face, rich in residues like lysine, interacts with the negatively charged components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharides. unl.edumdpi.com

This amphipathic α-helical structure is a prerequisite for the lytic activity of these peptides. imrpress.com The cytolytic activity is determined by a complex interplay between the peptide's cationicity, hydrophobicity, helicity, and the degree of its amphipathicity. unl.edu The peptide's ability to adopt this conformation allows it to disrupt the membrane integrity, leading to pore formation and cell death. insp.mxnih.gov Biophysical studies on Ascaphin-8 have confirmed it is a membranotrophic peptide, and its interaction reduces the fluidity of bacterial model membranes, a process that is less effective in sterol-containing mammalian or fungal membranes. insp.mx

Rational Design Principles for Enhanced Biological Properties of this compound Analogues

Rational design involves making targeted modifications to a peptide's structure to improve its therapeutic properties, such as stability, potency, and selectivity. nih.govrsc.org For this compound analogues like Ascaphin-8, a primary challenge is their linear nature, which makes them susceptible to degradation by proteases and results in poor structural stability. rsc.org

One of the most successful rational design strategies has been the development of "stapled peptides". This technique involves introducing a synthetic brace or "staple" to lock the peptide into its bioactive α-helical conformation. nih.gov For Ascaphin-8, hydrocarbon stapling has been employed by replacing two amino acids with non-natural ones that are then covalently linked. nih.gov This modification has been shown to:

Enhance Helicity and Stability: Stapling can significantly increase the α-helicity of the peptide compared to its linear counterpart and provides resistance to degradation by enzymes. rsc.orgrsc.org

Improve Biological Activity: Certain stapled analogues of Ascaphin-8, such as A8-2-o and A8-4-Dp, have demonstrated enhanced antitumor activity and improved stability. rsc.org

Another design principle involves the site-specific substitution of amino acids. As discussed, rearranging charged residues or substituting specific amino acids can modulate activity and selectivity. insp.mx A general principle in antimicrobial peptide design is the substitution of L-amino acids with their D-amino acid counterparts. This can enhance antimicrobial activity and increase the peptide's therapeutic index, largely by providing resistance to proteolysis. ubc.ca

The goal of these design strategies is to create analogues with an improved therapeutic profile—higher potency against target pathogens or cancer cells, greater stability in biological systems, and reduced toxicity toward host cells. nih.govubc.ca

AnalogueParent PeptideDesign Principle / ModificationReported OutcomeReference
Stapled Ascaphin-8 (e.g., A8-2-o, A8-4-Dp)Ascaphin-8Hydrocarbon stapling via thiol-halogen click chemistry to enforce α-helical structure.Enhanced structural stability, helicity, hydrolytic enzyme tolerance, and antitumor activity. rsc.org
Ascaphin-8-3Ascaphin-8Hydrocarbon stapling.Showed stronger inhibition of cancer cell lines and metastatic capabilities compared to the parent peptide. nih.gov
Var-K5, Var-D4Ascaphin-8Rearranging the spatial distribution of lysine (K) and aspartic acid (D) residues.Modulated the peptide's activity and selectivity, demonstrating high affinity for bacterial membrane models. insp.mx
Var-YAscaphin-8Substitution of Phenylalanine (F) with Tyrosine (Y).Altered peptide properties, affecting its interaction with membranes. insp.mx

Synthetic Strategies and Development of Ascaphin 1m Analogues

Solid-Phase Peptide Synthesis Methodologies for Ascaphin-1M and its Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its derivatives. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The process simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. bachem.combiotage.com

The general workflow of SPPS for a peptide like this compound involves:

Resin Selection and Anchoring: The synthesis begins by attaching the C-terminal amino acid to a solid support, often a polystyrene-based resin. bachem.combiotage.com The choice of resin and the linking agent is crucial as it dictates the conditions required for the final cleavage of the peptide from the support. lsu.edu

Iterative Amino Acid Coupling: The peptide chain is elongated by sequentially adding protected amino acids. Each cycle consists of deprotecting the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. bachem.com Common protecting groups include the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base, or the tert-butyloxycarbonyl (Boc) group, which is removed by a mild acid. biotage.com Coupling reagents, such as HOBt/DIC, are used to facilitate the formation of the amide bond. nih.gov

Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail. biotage.com

Purification: The crude peptide is then purified, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC), to yield the final, high-purity product. nih.gov

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, also relies heavily on SPPS. psu.edu These syntheses may start with a non-peptidic core or an amino alcohol linked to a resin, followed by the coupling of amino acids or other building blocks using standard peptide coupling protocols. psu.edu The flexibility of SPPS allows for the incorporation of unnatural amino acids and various chemical moieties to create diverse peptidomimetic libraries. psu.eduasinex.com

Recent advancements like Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) are further refining the process by eliminating the need for resin washing steps, thereby reducing solvent waste and synthesis time. cem.com

Chemical Modifications and Backbone Engineering for Enhanced Stability and Biological Function

Native peptides like this compound often face limitations such as susceptibility to proteolytic degradation and a lack of stable secondary structure in aqueous solutions, which can hinder their therapeutic application. nih.gov To overcome these challenges, various chemical modifications and backbone engineering strategies are employed.

Chemical Modifications:

Incorporation of D-amino acids: Replacing naturally occurring L-amino acids with their D-isomers can significantly increase resistance to proteases. nih.gov

Use of unnatural amino acids: The introduction of residues like α-aminoisobutyric acid can also enhance stability. nih.gov

Backbone Engineering: This strategy involves making changes to the peptide's backbone to create "proteomimetic" analogues with improved properties. nih.gov This can include:

N-methylation: Alkylating the amide nitrogens in the peptide backbone can disrupt hydrogen bonding patterns, which can be used to prevent aggregation or influence conformation. nih.gov

Incorporation of β-amino acids: These have an additional carbon atom in their backbone compared to α-amino acids, leading to different folding patterns and increased proteolytic stability. nih.gov

Heterogeneous Backbones: Combining different types of modifications, such as D-amino acids, N-methylated residues, and β-amino acids within the same peptide sequence can lead to novel structures with fine-tuned functions. nih.govnih.gov

These modifications are guided by the goal of creating analogues with an improved therapeutic index—a measure of selectivity for microbial cells over host cells. nih.gov By modulating properties like α-helicity, cationicity, and hydrophobicity, researchers can design peptides with enhanced antimicrobial or antitumor activity and reduced toxicity. nih.govnih.gov

Design and Evaluation of Novel this compound Derivatives and Mimetics

The design of novel this compound derivatives is a rational process that builds upon the understanding of the structure-activity relationships of antimicrobial peptides. frontiersin.orgnih.gov The primary goal is often to enhance specific biological activities, such as antimicrobial or antitumor effects, while improving stability and reducing toxicity. nih.govnih.gov

Design Strategies:

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related peptides, researchers can identify which amino acid residues and structural features are critical for activity. frontiersin.org For example, studies on Ascaphin-8 (B1578179), a related peptide, have shown that certain residues are key to its function, and these are often conserved in the design of new derivatives. nih.gov

Computational Tools: Predictive tools can be used to suggest amino acid substitutions that are likely to improve a peptide's therapeutic index. nih.gov These tools analyze parameters like charge, hydrophobicity, and helical propensity to guide the design process. nih.gov

Peptide Stapling: This technique involves introducing a chemical brace to lock the peptide into its bioactive α-helical conformation. nih.govrsc.org For Ascaphin-8, stapling has been shown to increase helicity and protease stability, leading to enhanced antitumor activity. nih.gov A series of stapled Ascaphin-8 analogues were synthesized, and their antitumor effects were evaluated, with some derivatives showing significantly improved potency. nih.gov

Peptidomimetics: This involves designing non-peptidic scaffolds that mimic the spatial arrangement of key side chains in the parent peptide. asinex.com This can lead to compounds with better oral bioavailability and metabolic stability.

Evaluation of Novel Derivatives: Once designed and synthesized, the new molecules undergo rigorous evaluation:

Structural Analysis: Techniques like circular dichroism are used to determine the secondary structure of the peptides, such as their α-helicity, in different environments. nih.govresearchgate.net

Stability Assays: The stability of the derivatives against proteolytic enzymes is tested to ensure they would have a sufficient half-life in a biological system. nih.gov

Biological Activity Assays: The primary biological function, such as antimicrobial or antitumor activity, is quantified. nih.govnih.gov For example, the half-maximal inhibitory concentration (IC50) against various cancer cell lines is a common metric for antitumor potency. nih.gov

Toxicity Assays: The cytotoxicity of the new compounds against mammalian cells, such as red blood cells, is assessed to determine their selectivity and potential for causing adverse effects. nih.gov

Through these iterative cycles of design, synthesis, and evaluation, researchers can develop this compound derivatives and mimetics with significantly improved therapeutic profiles compared to the original peptide.

Advanced Methodologies in Ascaphin 1m Research

Omics Technologies for Comprehensive Biological Profiling and Target Identification

The comprehensive analysis of biological molecules, known as omics, offers a powerful approach to understanding the systemic effects of antimicrobial peptides and for identifying their specific cellular targets. wjbphs.com These technologies, including transcriptomics, proteomics, and metabolomics, provide a snapshot of the global changes within a cell upon peptide exposure. wjbphs.comfrontiersin.org

Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell, revealing how peptide exposure alters gene expression. By identifying which genes are up- or down-regulated, researchers can infer the cellular pathways affected by the peptide, such as stress responses, metabolic shifts, or membrane repair mechanisms. wjbphs.com

Proteomics : Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. nih.gov14.139.189 For a peptide like Ascaphin-1M, proteomic analysis of treated bacterial cells can identify direct protein targets or downstream changes in protein abundance that result from peptide activity. frontiersin.org Techniques like mass spectrometry are central to identifying and quantifying these protein changes, offering clues to the peptide's mode of action beyond simple membrane disruption. wjbphs.comrsc.org

Metabolomics : This field focuses on the comprehensive measurement of all small-molecule metabolites in a biological sample. It can reveal how a peptide perturbs the metabolic networks of a microorganism, providing direct evidence of physiological disruption. nih.gov

While these omics technologies hold immense potential for the detailed characterization of this compound's biological profile and for pinpointing its molecular targets, specific studies applying transcriptomics, proteomics, or metabolomics to this compound have not been detailed in the available research. However, the application of these methods to other antimicrobial peptides has been crucial in moving beyond generalized models of action to more specific molecular mechanisms. wjbphs.comfrontiersin.org

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations serve as a "computational microscope," providing atomic-level insights into how peptides like this compound behave and interact with their environment, particularly biological membranes. researchgate.netnih.govresearchgate.net These methods are essential for understanding the structural dynamics and interaction forces that are difficult to capture through experimental techniques alone. nih.govresearchgate.net

MD simulations track the movements and interactions of every atom in a system over time by solving classical equations of motion. nih.govresearchgate.net For this compound, this would involve building a virtual model of the peptide and placing it in a simulated environment, such as an aqueous solution or near a lipid bilayer representing a bacterial membrane.

Research on the closely related peptide, Ascaphin-8 (B1578179), illustrates the power of this approach. MD simulations confirmed that Ascaphin-8 adopts a stable alpha-helical structure when interacting with a model bacterial membrane (composed of POPG) and lies parallel to the bilayer surface. nih.govresearchgate.net In contrast, its interaction with a model mammalian membrane (POPC) is slower, and the peptide loses some of its helical structure. nih.gov These simulations provide a dynamic, atom-level explanation for the peptide's selectivity. They show that the initial binding is driven by favorable electrostatic interactions between the positively charged peptide and the negatively charged bacterial membrane. nih.govresearchgate.net

While specific MD simulation studies for this compound are not present in the reviewed literature, the methodologies are directly applicable. A key structural feature of this compound is the substitution of Alanine (B10760859) at position 12 with Glutamic acid (Ala12 →Glu) compared to its ortholog, Ascaphin-1 (B1578191). unl.edu This change reduces the peptide's net positive charge, which computational models predict would weaken its initial electrostatic attraction to negatively charged bacterial membranes, likely decreasing its antimicrobial potency. unl.edu

Table 1: Parameters for Molecular Dynamics (MD) Simulations of Ascaphin Peptides

ParameterDescription/ValueRelevance
Force FieldCHARMM36mDefines the potential energy and forces between atoms in the simulation. nih.gov
Water ModelTIP3PRepresents the solvent environment accurately. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant Number of particles, Pressure, and Temperature, mimicking physiological conditions. nih.gov
Simulation TimeUp to 500 nanoseconds (ns) or moreAllows for the observation of significant conformational changes and interactions. nih.gov
Model MembranesPOPC (zwitterionic), POPG (anionic)Mimic mammalian and bacterial membranes, respectively, to study selectivity. nih.gov

Biophysical Techniques for Membrane Interaction and Conformational Studies

Biophysical techniques are essential for experimentally validating the structural predictions from computational models and for characterizing the physical interactions between this compound and lipid membranes. nih.govnih.gov These methods provide quantitative data on peptide structure, binding affinity, and the consequences of membrane binding.

Conformational Analysis: Circular Dichroism (CD) spectroscopy is a primary tool for assessing the secondary structure of peptides in different environments. cancer.govunivr.itrutgers.edu The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. cureffi.org For antimicrobial peptides like the ascaphins, CD spectra typically show a random coil structure in aqueous solution and a characteristic α-helical signature in membrane-mimetic environments (like solutions containing trifluoroethanol or lipid vesicles). researchgate.netresearchgate.net For example, CD analysis of Ascaphin-8 confirmed that it adopts an amphipathic α-helical conformation, which is crucial for its membrane-disrupting activity. researchgate.net

Membrane Interaction Studies: Several techniques are used to probe the peptide's effect on lipid bilayers:

Calcein Liposome Leakage Assays: This method uses liposomes (artificial vesicles) encapsulating a fluorescent dye like calcein. If a peptide forms pores or disrupts the membrane, the dye leaks out and fluoresces, providing a measure of the peptide's membrane-permeabilizing activity. researchgate.net Studies on Ascaphin-8 have used this technique to demonstrate its potent membrane-disrupting capabilities. researchgate.netresearchgate.net

Laurdan General Polarization (GP): This fluorescence spectroscopy technique uses the dye Laurdan to measure changes in membrane fluidity. Changes in the dye's emission spectrum indicate alterations in lipid packing upon peptide binding. Research on Ascaphin-8 showed it reduces the fluidity of bacterial model membranes but not models containing sterols (mimicking mammalian membranes). researchgate.net

Dynamic Light Scattering (DLS): DLS measures the size of particles in a solution, such as liposomes. It can be used to detect peptide-induced aggregation or fusion of vesicles, providing further insight into the membrane-disruption mechanism. researchgate.net

These biophysical methods, while primarily documented for Ascaphin-8, are the standard for characterizing any member of the ascaphin family, including this compound, to understand its structure and how it physically interacts with and disrupts bacterial membranes. researchgate.netresearchgate.net

In Vitro Cellular Assays for Biological Activity Assessment (Non-Human)

In vitro cellular assays are fundamental for determining the biological activity of this compound against various microorganisms. These non-human assays quantify the peptide's effectiveness in inhibiting microbial growth and disrupting microbial communities like biofilms. mdpi.com

Antimicrobial Susceptibility Testing: The primary method to assess antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). biomerieux.com The MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism after a set incubation period. biomerieux.com This is typically done using a broth microdilution method, where a standardized inoculum of bacteria is exposed to serial dilutions of the peptide in 96-well plates. frontiersin.org The ascaphin family of peptides has demonstrated broad-spectrum growth-inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov While specific MIC values for this compound are not detailed in the available literature, its structural ortholog, Ascaphin-1, is known to be active. nih.gov

Anti-Biofilm Assays: Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. frontiersin.orgmdpi.com Assays to test a peptide's anti-biofilm potential are critical. These can measure:

Inhibition of Biofilm Formation: The peptide is added to a bacterial culture at the start of incubation to assess its ability to prevent biofilm establishment. frontiersin.orgmdpi.com

Eradication of Pre-formed Biofilms: The peptide is applied to a mature, established biofilm to test its ability to disrupt the structure and kill the embedded cells. frontiersin.org

Quantification is often performed using a crystal violet staining method, which stains the total biofilm biomass attached to the surface of a microplate well. mdpi.comfrontiersin.org Studies on other antimicrobial peptides have shown significant activity against biofilms of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. frontiersin.orgnih.gov Although specific anti-biofilm data for this compound is lacking, this is a key area of evaluation for any novel antimicrobial peptide.

Table 2: Common In Vitro Assays for Antimicrobial Peptide Activity

Assay TypeMethodologyEndpoint MeasuredExample Pathogens
Antimicrobial SusceptibilityBroth MicrodilutionMinimum Inhibitory Concentration (MIC)Escherichia coli, Staphylococcus aureus nih.gov
Anti-Biofilm (Inhibition)Crystal Violet StainingReduction in total biofilm biomassPseudomonas aeruginosa, Staphylococcus aureus mdpi.comfrontiersin.org
Anti-Biofilm (Eradication)Crystal Violet Staining / Viability StainingReduction in mature biofilm biomass / cell deathPseudomonas aeruginosa, Staphylococcus aureus frontiersin.orgfrontiersin.org

Future Perspectives and Research Gaps in Ascaphin 1m Science

Unexplored Biological Activities and Conceptual Therapeutic Applications

Ascaphin-1M, a peptide isolated from the skin secretions of the tailed frog Ascaphus montanus, is a member of the ascaphin family of antimicrobial peptides (AMPs). researchgate.netimrpress.comusp.br These peptides are a component of the frog's innate immune system, providing a defense against pathogenic microorganisms. unl.edu The primary recognized function of ascaphins is their broad-spectrum antimicrobial activity, which is thought to result from their ability to form pores in microbial membranes, disrupting essential cellular processes. researchgate.netimrpress.com While this anti-infective potential is significant, the full range of this compound's biological activities remains largely unexplored, presenting numerous avenues for future research.

The broader class of frog skin-derived peptides is known to possess a wide array of biological properties, including anti-cancer, anti-viral, immunomodulatory, and anti-diabetic effects. nih.gov This suggests that this compound, or its synthetic derivatives, could conceptually be developed for similar therapeutic applications. Research into other ascaphins, particularly Ascaphin-8 (B1578179), has shown potential anti-tumor activity, which provides a strong rationale for investigating this compound in this context. nih.govresearchgate.net A patent for Ascaphin-based stapled peptides highlights their potential as anti-tumor agents for diseases such as breast cancer, colorectal cancer, and glioma. google.com

Furthermore, specific analogs of other ascaphins have demonstrated immunomodulatory properties. mdpi.com For instance, the derivative [D4k]ascaphin-8 can suppress the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in managing inflammatory conditions. mdpi.com Given the structural similarities within the ascaphin family, it is conceivable that this compound could serve as a template for designing novel immunomodulatory agents. researchgate.net However, a significant research gap exists in the experimental validation of these conceptual applications for this compound itself. Detailed studies are required to screen this compound and its novel derivatives for cytotoxicity against various cancer cell lines, activity against viral pathogens, and specific effects on immune cell signaling pathways. The precise molecular mechanisms underlying even the known antimicrobial action are not fully defined, representing another critical area for future investigation. researchgate.netimrpress.com

Challenges in Scalable Production and Conceptual Delivery Systems for this compound Derivatives

Despite the therapeutic promise of peptides like this compound, their translation into clinical use faces significant hurdles, primarily related to production and delivery. A major challenge is the high research and development cost associated with peptide synthesis. imrpress.com While methods like solid-phase peptide synthesis are well-established, they can be expensive for producing large quantities of peptides. imrpress.comgoogle.com

A more fundamental challenge lies in the inherent biophysical properties of linear peptides like this compound. In biological systems, they often struggle to maintain a stable α-helical structure, which is crucial for their activity. nih.gov They are also highly susceptible to degradation by proteases in the body, leading to a short half-life and poor bioavailability. nih.govrsc.org These limitations necessitate the development of chemically modified derivatives and advanced delivery systems.

One of the most promising conceptual strategies to overcome these stability issues is "peptide stapling." nih.gov This involves introducing a synthetic brace or "staple" to lock the peptide into its active α-helical conformation. Research on Ascaphin-8 has successfully demonstrated this approach, where hydrocarbon-stapled analogs showed improved structural stability, increased resistance to enzymatic degradation, and enhanced anti-tumor activity compared to the original linear peptide. rsc.orgnih.gov Similar strategies, such as using halogen-sulfhydryl click chemistry to create cyclic derivatives, have been proposed to create more stable and biologically active Ascaphin-based compounds. nih.govgoogle.com These approaches could be directly applied to this compound to create derivatives with a superior therapeutic profile.

Beyond structural modification, conceptual delivery systems involving nanotechnology offer another path forward. Polypeptides can be engineered to self-assemble into nanoparticles or form complexes with other substances, which can be used to protect the peptide from degradation, enhance its solubility, and facilitate targeted delivery. google.com Future research should focus on designing and testing this compound derivatives integrated into such delivery platforms to improve their viability as therapeutic agents.

Emerging Research Directions and Interdisciplinary Approaches for this compound Research

The future of this compound research will likely be characterized by its integration with other scientific disciplines to unlock its full potential. An interdisciplinary approach combining peptide chemistry, structural biology, and computational modeling is essential for the rational design of next-generation this compound derivatives. nih.govresearchgate.net Techniques like circular dichroism are used to study the peptide's structure, providing data that informs the design of modifications, such as stapling, to enhance stability and activity. nih.govresearchgate.net

The initial discovery of this compound was made possible through peptidomic analysis of frog skin secretions. researchgate.netunl.edu The continued application of 'omics' technologies—including proteomics and genomics—will be crucial for discovering new, naturally occurring ascaphin variants and for understanding the genetic basis of their diversity. biologists.com This can provide a richer library of natural templates for therapeutic development.

Furthermore, the field of nanobiotechnology presents a significant opportunity for advancing this compound research. researchgate.net The development of smart delivery systems, such as biocompatible nanoparticles that encapsulate this compound derivatives, represents a key interdisciplinary frontier. google.com These systems could potentially enable targeted release at disease sites, minimizing off-target effects and maximizing therapeutic efficacy. Investigating the synergy between this compound and conventional antibiotics to combat drug-resistant pathogens is another promising research direction that aligns with global efforts to address antimicrobial resistance. biologists.com Such multifaceted research, bridging molecular biology with materials science and clinical microbiology, will be paramount in translating the therapeutic promise of this compound into practical applications.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Ascaphin-1M’s antimicrobial mechanisms?

  • Methodological Answer:

  • Hypothesis-driven design: Define clear objectives, such as testing concentration-dependent efficacy or identifying molecular targets. Use positive (e.g., known antimicrobials) and negative controls (e.g., solvent-only groups) to validate results .
  • Replicability: Document protocols for peptide synthesis, purification (e.g., HPLC parameters), and bioactivity assays (e.g., MIC/MBC testing) in sufficient detail for independent replication .
  • Statistical rigor: Predefine sample sizes using power analysis and apply appropriate statistical tests (e.g., ANOVA for multi-group comparisons) .
  • Data tables: Include tables summarizing experimental parameters (e.g., peptide concentration ranges, bacterial strains tested) and statistical outcomes (e.g., p-values, confidence intervals) .

Q. Which characterization techniques are essential for verifying this compound’s structural integrity and purity?

  • Methodological Answer:

  • Spectroscopic validation: Use mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve structural features .
  • Purity assessment: Quantify impurities via reverse-phase HPLC with UV detection, reporting retention times and peak area percentages .
  • Bioactivity correlation: Cross-reference purity data with antimicrobial efficacy to rule out confounding effects from contaminants .

Q. How should researchers conduct a systematic literature review on this compound’s biological activity?

  • Methodological Answer:

  • Database selection: Prioritize primary literature from PubMed, Scopus, and Web of Science, using Boolean search terms (e.g., “this compound AND antimicrobial AND mechanism”) .
  • Critical appraisal: Evaluate study quality by assessing sample sizes, controls, and statistical methods. Discard studies lacking methodological transparency .
  • Gap identification: Synthesize findings into a table highlighting conflicting results (e.g., variable MIC values across studies) to guide future experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different bacterial models?

  • Methodological Answer:

  • Meta-analysis: Compile dose-response data into a standardized table, normalizing variables (e.g., bacterial growth phase, culture media) to identify outliers .
  • Methodological audit: Compare protocols from conflicting studies (e.g., differences in peptide solubilization buffers or incubation times) to isolate confounding factors .
  • Iterative testing: Replicate disputed experiments under controlled conditions, systematically varying one parameter at a time (e.g., pH, temperature) .

Q. What strategies optimize this compound’s synthesis and purification for high-throughput screening?

  • Methodological Answer:

  • Solid-phase peptide synthesis (SPPS): Optimize coupling/deprotection times and resin loading capacities using design-of-experiment (DoE) approaches to maximize yield .
  • Scalable purification: Compare HPLC vs. FPLC for cost-effectiveness and throughput, reporting recovery rates and purity thresholds in a comparative table .
  • Stability testing: Assess storage conditions (e.g., lyophilized vs. liquid state) via accelerated degradation studies, quantifying activity loss over time .

Q. How can multi-disciplinary approaches (e.g., computational modeling and omics) enhance understanding of this compound’s mechanism?

  • Methodological Answer:

  • Molecular dynamics simulations: Model peptide-membrane interactions using software like GROMACS, validating predictions with experimental leakage assays .
  • Transcriptomic profiling: Pair RNA-seq data from treated bacteria with pathway analysis (e.g., KEGG) to identify disrupted metabolic networks .
  • Data integration: Create a unified dataset linking structural features (e.g., hydrophobicity plots) to phenotypic outcomes (e.g., biofilm inhibition) .

Key Methodological Guidelines from Evidence

  • Data presentation: Ensure tables are self-contained with descriptive titles and footnotes (e.g., “Table 1: this compound MIC values against Gram-negative pathogens”) .
  • Ethical reproducibility: Disclose raw data in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Conflict mitigation: Pre-register hypotheses and analytical pipelines to reduce bias in data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.